4,5-Dibromo-2,2'-bithiophene
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Overview
Description
4,5-Dibromo-2,2’-bithiophene is an organobromine compound with the molecular formula C8H4Br2S2. It is a derivative of bithiophene, where bromine atoms are substituted at the 4 and 5 positions of the thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dibromo-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of 4,5-Dibromo-2,2’-bithiophene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2,2’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It is a key intermediate in Suzuki and Stille coupling reactions, which form carbon-carbon bonds.
Polymerization: It can be polymerized to form conductive polymers used in electronic applications.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Major Products Formed
Conjugated Polymers: Used in OLEDs and OPVs.
Functionalized Thiophenes: Serve as building blocks for more complex organic molecules.
Scientific Research Applications
4,5-Dibromo-2,2’-bithiophene is widely used in scientific research due to its versatility and unique properties:
Mechanism of Action
The mechanism by which 4,5-Dibromo-2,2’-bithiophene exerts its effects is primarily through its ability to participate in coupling and polymerization reactions. The bromine atoms facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex organic structures. These reactions often involve palladium-catalyzed processes, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Another brominated thiophene derivative used in similar applications.
3,3’-Dibromo-2,2’-bithiophene: Differing in the position of bromine atoms, affecting its reactivity and applications.
2,2’-Bithiophene: The parent compound without bromine substitution, used as a precursor in various syntheses.
Uniqueness
4,5-Dibromo-2,2’-bithiophene is unique due to its specific bromine substitution pattern, which enhances its reactivity in coupling reactions and its ability to form conjugated polymers with desirable electronic properties. This makes it particularly valuable in the field of organic electronics .
Properties
IUPAC Name |
2,3-dibromo-5-thiophen-2-ylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S2/c9-5-4-7(12-8(5)10)6-2-1-3-11-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDSYAKOPIQWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(S2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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